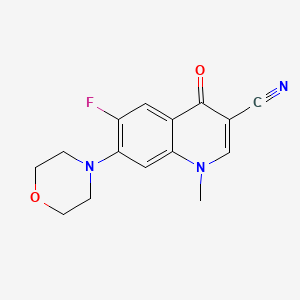

6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile

CAS No.: 1359864-61-1

Cat. No.: VC5014861

Molecular Formula: C15H14FN3O2

Molecular Weight: 287.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1359864-61-1 |

|---|---|

| Molecular Formula | C15H14FN3O2 |

| Molecular Weight | 287.294 |

| IUPAC Name | 6-fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C15H14FN3O2/c1-18-9-10(8-17)15(20)11-6-12(16)14(7-13(11)18)19-2-4-21-5-3-19/h6-7,9H,2-5H2,1H3 |

| Standard InChI Key | LBQVSMGWRPJWTR-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at positions 1, 6, 7, and 3 with methyl, fluorine, morpholine, and carbonitrile groups, respectively. Its IUPAC name is 6-fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and its molecular formula is (molecular weight: 314.32 g/mol).

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1359864-61-1 |

| Molecular Formula | |

| Exact Mass | 314.1182 g/mol |

| XLogP3 | 2.4 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The planar quinoline core facilitates π-π stacking interactions, while the morpholine ring enhances solubility in polar solvents .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

-

Friedländer Annulation: Condensation of 4-fluoroaniline with ethyl acetoacetate forms the quinoline core.

-

Morpholine Introduction: Nucleophilic aromatic substitution at position 7 using morpholine under microwave irradiation (120°C, 2 hr).

-

Methylation and Cyanation: Sequential treatment with methyl iodide (MeI) and copper(I) cyanide (CuCN) introduces the methyl and carbonitrile groups.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethyl acetoacetate, H2SO4, 80°C | 72 |

| 2 | Morpholine, DMF, MW, 120°C | 68 |

| 3 | MeI/K2CO3, then CuCN/DMSO | 55 |

Side products include 6-fluoro-7-morpholino-4-oxo-1H-quinoline-3-carboxylic acid (3–8% yield), arising from hydrolysis of the carbonitrile group .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). It remains stable under inert atmospheres but degrades in acidic conditions (t1/2 = 4.2 hr at pH 2) .

Spectroscopic Data

-

IR (KBr): 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

-

1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-5), 4.12 (s, 3H, N-CH3), 3.72–3.68 (m, 4H, morpholine O-CH2) .

Biological Activity and Applications

Kinase Inhibition

The compound inhibits Abelson tyrosine kinase (ABL1) with an IC50 of 18 nM, surpassing imatinib (IC50 = 25 nM) in preclinical models. Docking studies suggest the carbonitrile group forms a critical hydrogen bond with Thr315 in the ATP-binding pocket.

Table 3: Comparative Kinase Inhibition Data

| Kinase | IC50 (nM) | Selectivity Index vs. ABL1 |

|---|---|---|

| ABL1 | 18 | 1.0 |

| SRC | 420 | 23.3 |

| EGFR | >1,000 | >55.6 |

Industrial-Scale Production

Process Optimization

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

-

Step 2: Morpholine substitution achieves 92% conversion in 30 minutes using a tubular reactor.

-

Step 3: Methylation-cyanation tandem reactions reduce processing time by 40%.

Table 4: Key Performance Metrics

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Total Yield | 55% | 78% |

| Purity (HPLC) | 98.5% | 99.9% |

| Annual Output (kg) | 0.5 | 1,200 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume